Cas no 752181-59-2 (Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate)
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
- Cyclopentanecarboxylicacid, 2-amino-, ethyl ester, (1S-trans)- (9CI)
- AC6749
- EN300-2521838
- AMY14678
- AS-31996
- MFCD20696361
- ETHYL(1S,2S)-2-AMINOCYCLOPENTANECARBOXYLATE
- A865720
- ETHYL (1S,2S)-2-AMINOCYCLOPENTANE-1-CARBOXYLATE
- AKOS022185730
- SCHEMBL12565032
- Ethyl (1S pound not2S)-2-Aminocyclopentanecarboxylate
- (1S,2S)-Ethyl 2-aminocyclopentanecarboxylate
- 752181-59-2
-
- MDL: MFCD20696361
- Inchi: 1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
- InChI Key: AGCJYTRMZBPEEO-BQBZGAKWSA-N
- SMILES: O(CC)C([C@H]1CCC[C@@H]1N)=O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
- XLogP3: 1
Experimental Properties
- PSA: 52.32000
- LogP: 1.37720
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850613-1g |
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate |
752181-59-2 | ≥95% | 1g |
¥3,218.00 | 2022-01-10 | |
| TRC | E924658-10mg |
Ethyl (1S,2S)-2-aminocyclopentanecarboxylate |
752181-59-2 | 10mg |
$75.00 | 2023-05-18 | ||
| TRC | E924658-25mg |
Ethyl (1S,2S)-2-aminocyclopentanecarboxylate |
752181-59-2 | 25mg |
$150.00 | 2023-05-18 | ||
| TRC | E924658-50mg |
Ethyl (1S,2S)-2-aminocyclopentanecarboxylate |
752181-59-2 | 50mg |
$224.00 | 2023-05-18 | ||
| TRC | E924658-100mg |
Ethyl (1S,2S)-2-aminocyclopentanecarboxylate |
752181-59-2 | 100mg |
$316.00 | 2023-05-18 | ||
| Chemenu | CM278200-1g |
(1S,2S)-Ethyl 2-aminocyclopentanecarboxylate |
752181-59-2 | 95% | 1g |
$400 | 2023-01-18 | |
| Chemenu | CM278200-5g |
(1S,2S)-Ethyl 2-aminocyclopentanecarboxylate |
752181-59-2 | 95% | 5g |
$1332 | 2023-01-18 | |
| eNovation Chemicals LLC | D686410-0.25g |
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate |
752181-59-2 | >95% | 0.25g |
$210 | 2024-07-20 | |
| eNovation Chemicals LLC | D686410-1g |
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate |
752181-59-2 | >95% | 1g |
$495 | 2024-07-20 | |
| eNovation Chemicals LLC | D686410-5g |
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate |
752181-59-2 | >95% | 5g |
$1705 | 2024-07-20 |
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Suppliers
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
Research Brief on Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate (CAS: 752181-59-2) in Chemical Biology and Pharmaceutical Applications
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate (CAS: 752181-59-2) is a chiral cyclopentane derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including peptidomimetics and small-molecule inhibitors. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders, infectious diseases, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate as a building block for the synthesis of γ-aminobutyric acid (GABA) analogs. The researchers demonstrated that the chiral nature of this compound allows for the stereoselective synthesis of GABAergic ligands, which exhibit enhanced binding affinity to GABA receptors. These findings suggest potential applications in the treatment of epilepsy and anxiety disorders.
In another recent investigation, scientists utilized Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate to develop a series of cyclic peptide mimics with improved metabolic stability. The study, published in ACS Chemical Biology, reported that these peptidomimetics showed promising activity against protease-resistant bacterial strains, offering a new avenue for antibiotic development. The compound's rigid cyclopentane backbone was found to confer conformational stability, a critical factor in enhancing drug-target interactions.
Furthermore, a 2024 preprint on bioRxiv described the application of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate in the design of covalent inhibitors for SARS-CoV-2 main protease. The researchers employed a structure-based drug design approach, leveraging the compound's amine functionality to create irreversible inhibitors with nanomolar potency. This work underscores the versatility of 752181-59-2 in addressing emerging viral threats.
From a synthetic chemistry perspective, advancements in the asymmetric synthesis of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate have been reported in Organic Letters (2023). The new catalytic methods achieve higher enantiomeric excess (ee > 99%) and improved yields, addressing previous challenges in large-scale production. These developments are particularly relevant for pharmaceutical manufacturers requiring kilogram quantities for preclinical studies.
In conclusion, Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate (752181-59-2) continues to demonstrate significant value in medicinal chemistry and drug discovery. Its applications span from CNS drug development to antimicrobial agents and antiviral therapeutics. The recent progress in synthetic methodologies and biological applications positions this compound as a valuable scaffold for future pharmaceutical innovation. Researchers are encouraged to explore its potential in targeted drug delivery systems and combination therapies, areas that remain underexplored in current literature.
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